2,5,6-Triphenyl-2,3-dihydropyrazine
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Overview
Description
2,5,6-Triphenyl-2,3-dihydropyrazine is a heterocyclic compound characterized by a pyrazine ring with three phenyl groups attached at positions 2, 5, and 6
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Triphenyl-2,3-dihydropyrazine typically involves the condensation of diketones and diamines. One common method is the reaction of benzoin with dimethyl 3-oxopentanedioate in the presence of ammonium acetate, followed by hydrolysis and decarboxylation . Another approach involves the reaction of ethyl (3-benzoyl-4,5-diphenyl-1H-pyrrol-2-yl)acetate with hydrazine hydrate .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2,5,6-Triphenyl-2,3-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield dihydropyrazine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Pyrazine derivatives with altered oxidation states.
Reduction: Dihydropyrazine derivatives with varying degrees of hydrogenation.
Substitution: Halogenated phenyl derivatives and other substituted products.
Scientific Research Applications
2,5,6-Triphenyl-2,3-dihydropyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential DNA strand-breakage activity and other biological effects.
Medicine: Explored for its potential therapeutic properties, including cyclooxygenase inhibitory activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5,6-Triphenyl-2,3-dihydropyrazine involves its interaction with molecular targets such as enzymes and DNA. The compound’s structure allows it to participate in electron transfer reactions, leading to the generation of reactive oxygen species and subsequent biological effects . These interactions can result in DNA strand breakage and inhibition of specific enzymes, contributing to its potential therapeutic properties.
Comparison with Similar Compounds
2,3,5,6-Tetraphenyl-2,5-dihydropyrazine: Shares a similar pyrazine core but with different substitution patterns.
2,3,4-Triphenyl-6,8-dihydropyrrolo[3,2-d][1,2]diazepin-7(1H)-one: A novel heterocyclic system with a pyrrole and diazepine ring fused to the pyrazine core.
Uniqueness: 2,5,6-Triphenyl-2,3-dihydropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
66042-89-5 |
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Molecular Formula |
C22H18N2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2,5,6-triphenyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C22H18N2/c1-4-10-17(11-5-1)20-16-23-21(18-12-6-2-7-13-18)22(24-20)19-14-8-3-9-15-19/h1-15,20H,16H2 |
InChI Key |
SZODCSUDEMDLMS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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